molecular formula C13H15BrO2 B14040239 (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate

(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate

Cat. No.: B14040239
M. Wt: 283.16 g/mol
InChI Key: XBGPTQSIFDXOKJ-NEPJUHHUSA-N
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Description

(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a bromophenyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized with a bromophenyl group.

    Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of a bromophenyl halide to introduce the bromophenyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted cyclopentanecarboxylates.

    Reduction: Formation of cyclopentanemethanol derivatives.

    Oxidation: Formation of cyclopentanecarboxylic acids.

Scientific Research Applications

(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid
  • (1S,2S)-2-(4-Bromophenyl)cyclohexanecarboxylate

Uniqueness

(1S,2S)-Methyl 2-(4-bromophenyl)cyclopentanecarboxylate is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and biological properties compared to its cyclopropane and cyclohexane analogs

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

methyl (1S,2S)-2-(4-bromophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H15BrO2/c1-16-13(15)12-4-2-3-11(12)9-5-7-10(14)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12+/m1/s1

InChI Key

XBGPTQSIFDXOKJ-NEPJUHHUSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H]1C2=CC=C(C=C2)Br

Canonical SMILES

COC(=O)C1CCCC1C2=CC=C(C=C2)Br

Origin of Product

United States

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